

# Chemical and physical properties of 9,10-EpOME.

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## Compound of Interest

Compound Name: *Coronarinic acid*

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An In-depth Technical Guide to 9,10-Epoxyoctadecenoic Acid (9,10-EpOME)

## Introduction

9,10-Epoxyoctadecenoic acid (9,10-EpOME), also known as **Coronarinic Acid** or Leukotoxin, is a biologically active lipid mediator derived from the essential omega-6 fatty acid, linoleic acid. [1][2] It belongs to a class of molecules called epoxides, which are formed through the enzymatic action of cytochrome P450 (CYP) epoxygenases.[3][4] This molecule and its metabolites are implicated in a variety of physiological and pathological processes, particularly those related to inflammation.[5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and experimental methodologies associated with 9,10-EpOME.

## Chemical and Physical Properties

9,10-EpOME is the 9,10-cis epoxide of linoleic acid.[2][8] While it is a well-studied compound, some of its physical properties are not extensively reported in the literature.

Table 1: General and Chemical Properties of 9,10-EpOME

Property	Value	Source(s)
IUPAC Name	8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid	[9]
Synonyms	Leukotoxin, Coronaric Acid, (±)9,10-EODE, 9,10-epoxy-12Z-octadecenoic acid	[1][2][8]
CAS Number	6814-52-4 (for the racemate)	[1][8]
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>3</sub>	[1][2][8][9]
Molecular Weight	296.45 g/mol (Average)[10], 296.5 g/mol [2][8]	[2][8][10]
Monoisotopic Mass	296.23514488 Da	[9][10]

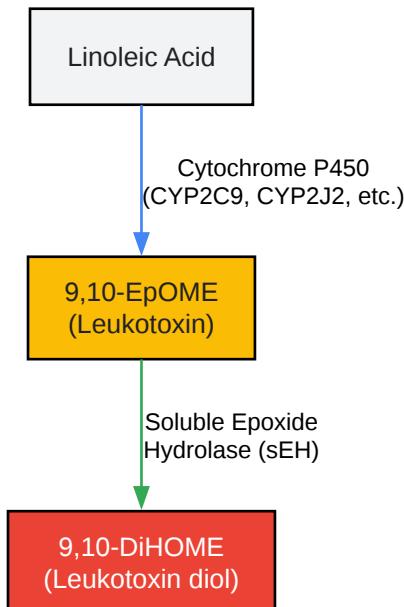
Table 2: Physical and Solubility Properties of 9,10-EpOME

Property	Value	Source(s)
Physical State	Solid	[9]
Melting Point	Not Available	[10]
Boiling Point	Not Available	[10]
Solubility	DMF: 50 mg/ml DMSO: 50 mg/ml Ethanol: 50 mg/ml PBS (pH 7.2): 1 mg/ml	[2][11]
Water Solubility	Not Available	[10]

## Biosynthesis and Metabolism

9,10-EpOME is synthesized from linoleic acid by cytochrome P450 (CYP) epoxygenases, with CYP2J2, CYP2C8, and CYP2C9 being the primary isoforms responsible for this conversion.[3] Once formed, 9,10-EpOME can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as

leukotoxin diol.[3][4][12] This metabolic conversion is critical, as many of the biological effects attributed to 9,10-EpOME are actually mediated by 9,10-DiHOME.[6][12]



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Biosynthesis and metabolism of 9,10-EpOME.

## Biological Activities and Signaling Pathways

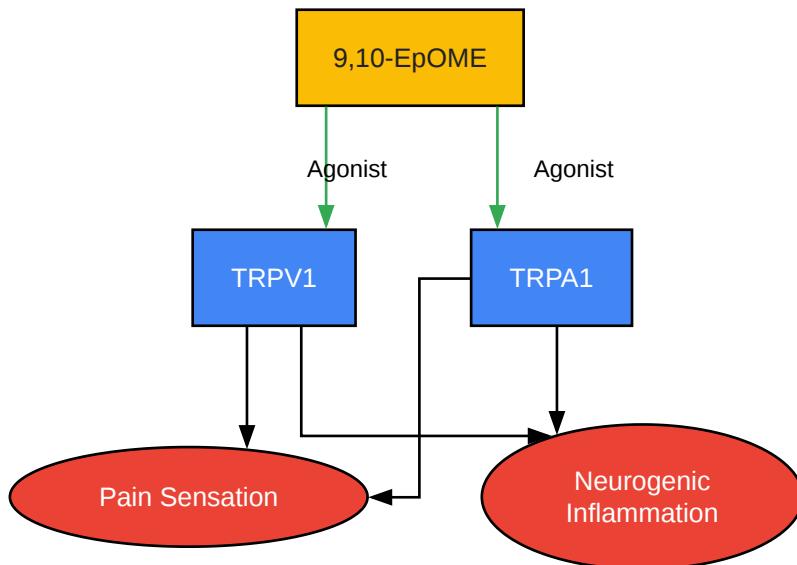
9,10-EpOME and its metabolite 9,10-DiHOME are involved in a range of biological activities, particularly in the context of inflammation and cellular signaling.

### Inflammation and Immune Response

- Neutrophil Chemotaxis: 9,10-EpOME and its diol metabolite have been shown to induce the migration of neutrophils, a key process in the inflammatory response.[5][6]
- Respiratory Burst: 9,10-EpOME can act as a weak stimulant of the neutrophil respiratory burst, a process that generates reactive oxygen species.[6]
- Pro-inflammatory Mediator: Elevated levels of 9,10-EpOME are associated with inflammatory conditions such as acute respiratory distress syndrome (ARDS).[2][6]

## Pain and Nociception

9,10-EpOME can activate nociceptive ion channels, specifically Transient Receptor Potential (TRP) channels.

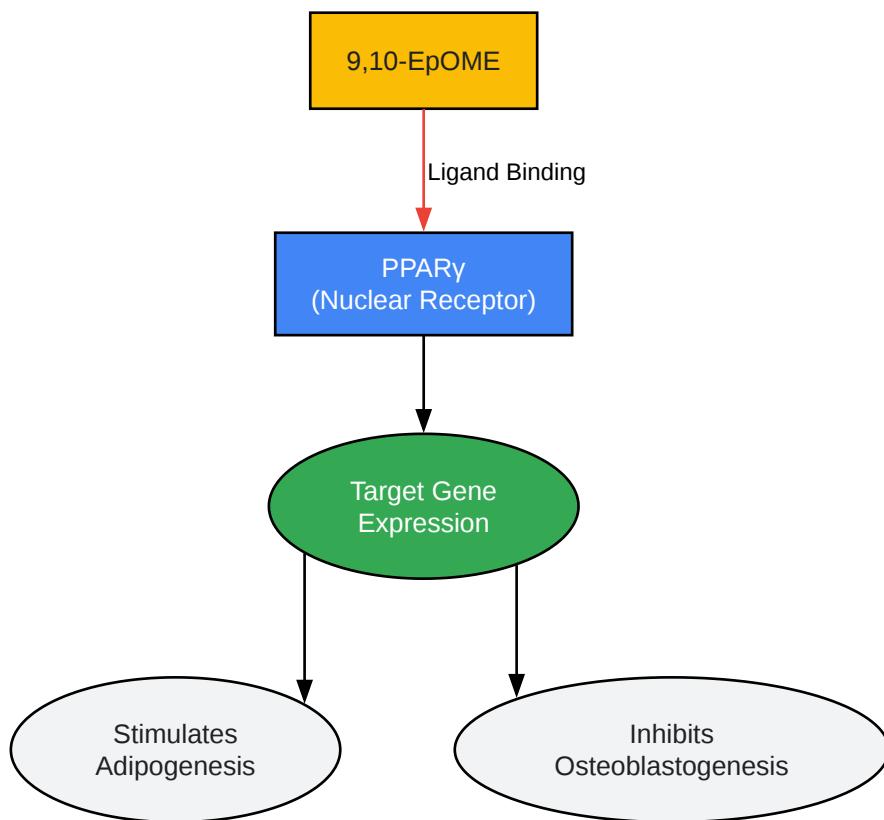


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Activation of TRP channels by 9,10-EpOME.

## PPAR $\gamma$ Activation

Both 9,10-EpOME and 9,10-DiHOME have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ), a nuclear receptor involved in lipid metabolism and inflammation.[3][10]



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9,10-EpOME as a ligand for PPAR $\gamma$ .

## Cytotoxicity and Mitochondrial Dysfunction

While 9,10-EpOME itself shows some biological activity, its diol metabolite, 9,10-DiHOME, is often considered the more toxic species.<sup>[6][12]</sup> 9,10-DiHOME has been shown to induce mitochondrial dysfunction, which can lead to cell death.<sup>[2][13]</sup>

## Experimental Protocols

### Synthesis of 9,10-EpOME

A common method for the synthesis of a mixture of 9(10)-EpOME and 12(13)-EpOME involves the epoxidation of linoleic acid.<sup>[6]</sup> While specific, detailed protocols are proprietary or vary between laboratories, a general approach is as follows:

- **Epoxidation:** Linoleic acid is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The reaction

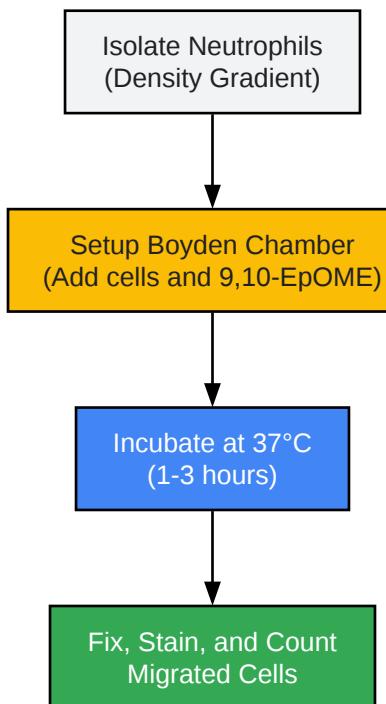
is typically carried out at a low temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC).

- Purification: The resulting mixture of epoxides is purified using chromatographic techniques. A common method is reverse-phase high-performance liquid chromatography (HPLC).[\[6\]](#)

## Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the chemoattractant properties of 9,10-EpOME.[\[5\]](#)

- Neutrophil Isolation: Human neutrophils are isolated from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5  $\mu$ m pore size) is used.
  - The lower chamber is filled with media containing various concentrations of 9,10-EpOME (e.g.,  $10^{-9}$  to  $10^{-6}$  M).[\[5\]](#) A known chemoattractant (e.g., fMLP) serves as a positive control, and buffer alone is the negative control.
  - Isolated neutrophils are placed in the upper chamber.
- Incubation: The chamber is incubated at 37°C in a humidified incubator for 1-3 hours to allow for cell migration towards the chemoattractant in the lower chamber.[\[5\]](#)
- Quantification: After incubation, the membrane is removed, and the cells that have migrated to the lower side are fixed and stained. The number of migrated cells is then counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye, and migration can be quantified using a plate reader.[\[5\]](#)



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Workflow for a neutrophil chemotaxis assay.

## Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-EpOME in biological samples.

- Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method, often with a solvent mixture like ethyl acetate or a combination of methanol and chloroform. An internal standard (e.g., deuterated 9,10-EpOME-d4) is added before extraction for accurate quantification.[\[11\]](#)
- Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase HPLC column.
  - Mobile Phase A: Water with 0.1% formic acid.[\[14\]](#)
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[14\]](#)

- Gradient: A linear gradient is used to elute the analytes. For example, starting at 50% B and increasing to 100% B over 10 minutes.[14]
- Mass Spectrometric Detection: The eluting compounds are ionized, typically using negative mode electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[14]
- 9,10-EpOME transition: m/z 295 → specific fragment ions.[14]
- Internal Standard (d4-9,10-EpOME) transition: m/z 299 → specific fragment ions.[14]
- Data Analysis: The concentration of 9,10-EpOME is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

## Conclusion

9,10-EpOME is a pivotal lipid mediator in the complex network of inflammatory signaling. As a primary metabolite of linoleic acid, its biological activities, and those of its diol metabolite 9,10-DiHOME, are subjects of ongoing research. Understanding the chemical properties, biological functions, and analytical methodologies for 9,10-EpOME is crucial for researchers in the fields of inflammation, pain, and drug development. This guide provides a foundational understanding for professionals working with this important signaling molecule.

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